

HPLC Method Development for Purity Analysis of CAS 84162-97-0

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Compound of Interest

Compound Name: 1H-Benzotriazole, 1-(4-piperidinyl)-
CAS No.: 79098-96-7
Cat. No.: B3155032

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A Comparative Evaluation of Column Chemistries for Risperidone Process Impurities

As a Senior Application Scientist, I frequently encounter complex analytical challenges when developing stability-indicating methods for active pharmaceutical ingredient (API) intermediates. CAS 84162-97-0, chemically identified as (E)-1-Acetyl- α -(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine[1], is a critical pre-cyclization intermediate and process impurity in the synthesis of atypical antipsychotics like Risperidone[2].

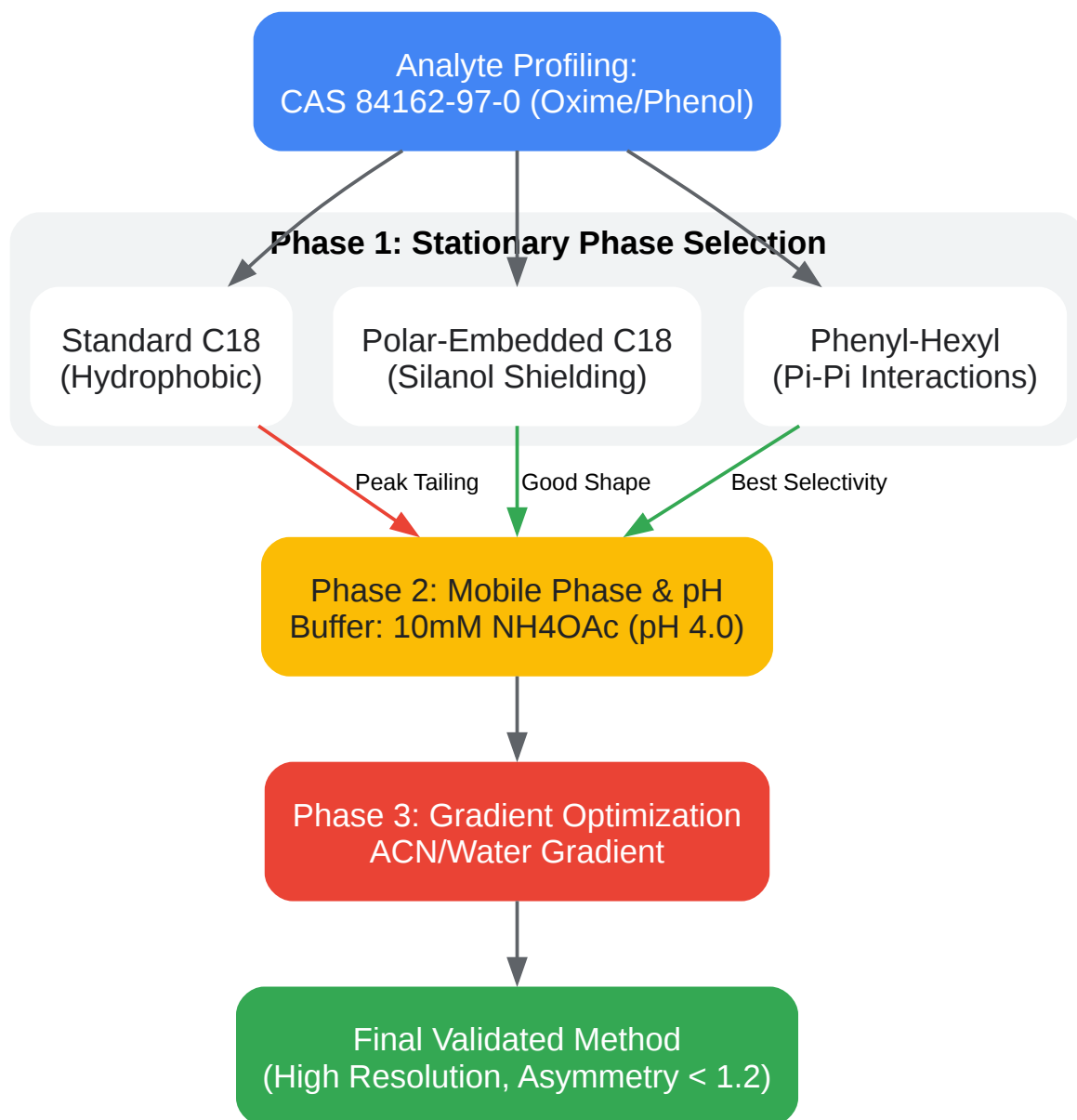
With a molecular weight of 280.29 g/mol and a formula of C₁₄H₁₇FN₂O₃[1], this molecule presents a unique set of chromatographic hurdles. The strictly mandates the baseline resolution of related oxime compounds[3]. This guide objectively compares stationary phase performances and provides a self-validating, field-proven HPLC protocol for the purity analysis of CAS 84162-97-0.

Mechanistic Challenges in HPLC Analysis

To design a robust method, we must first understand the causality behind the analyte's chromatographic behavior. CAS 84162-97-0 is analytically stubborn due to three primary

structural features:

- **E/Z Isomerization:** The oxime moiety (C=N-OH) can exist in both E and Z spatial arrangements. During API synthesis, the Z-isomer frequently co-generates as a process impurity. A highly selective method is required to baseline-resolve these geometric isomers[3].
- **Hydrogen Bonding & Peak Tailing:** The molecule possesses strong hydrogen-bond donors (phenolic -OH, oxime -OH) and acceptors (amide carbonyl). On standard silica-based columns, these groups interact strongly with unendcapped silanols (Si-OH), leading to severe peak tailing and loss of resolution.
- **pH-Dependent Ionization:** The phenolic hydroxyl has a pKa of ~8.5, while the oxime group has a pKa > 10. To maintain the analyte in a single, un-ionized state and ensure retention time robustness, the mobile phase pH must be strictly buffered below pH 5.0. Partial ionization leads to peak splitting and irreproducible retention times.



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Caption: Systematic HPLC method development workflow for CAS 84162-97-0.

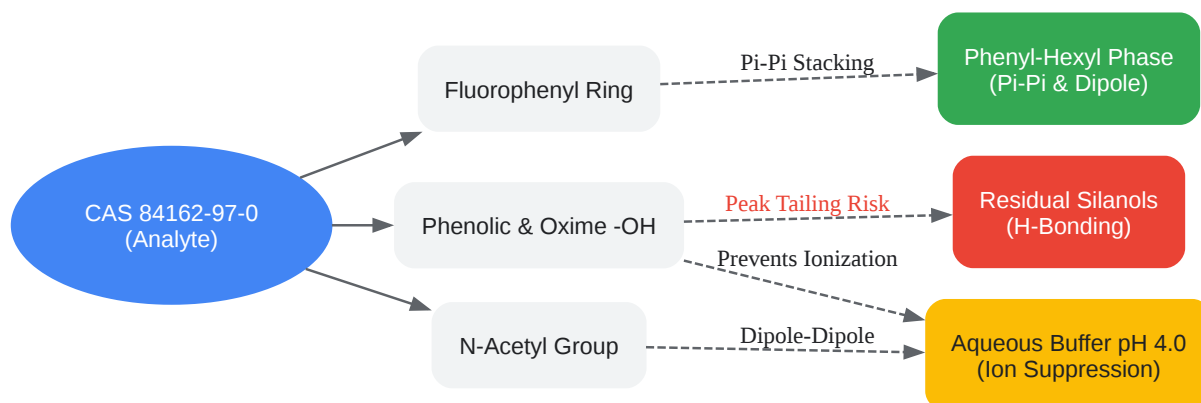
Comparison Guide: Column Chemistry Selection

To establish the optimal stationary phase, we evaluated three distinct column chemistries under identical gradient conditions (10 mM Ammonium Acetate pH 4.0 / Acetonitrile). As detailed in , selecting an orthogonal stationary phase is critical for complex isomer separations.

Chromatographic Parameter	Standard C18 (150 x 4.6 mm, 3 μ m)	Polar-Embedded C18 (150 x 4.6 mm, 3 μ m)	Phenyl-Hexyl (150 x 4.6 mm, 3 μ m)
Retention Time (min)	8.45	7.90	9.20
Asymmetry Factor (USP)	1.65	1.15	1.08
Theoretical Plates (N)	8,500	11,200	14,500
Resolution (E vs Z isomer)	1.4	2.1	4.5

Data Synthesis & Causality

- **Standard C18:** Exhibited an asymmetry factor of 1.65. The purely hydrophobic C18 chains fail to shield the analyte's polar functional groups from residual silanols, resulting in secondary interactions and peak tailing. It also failed to baseline-resolve the E and Z isomers ($R_s = 1.4$).
- **Polar-Embedded C18:** The internal amide shield effectively blocked silanol interactions, drastically improving peak shape (Asymmetry 1.15) and efficiency. However, shape selectivity was only moderate.
- **Phenyl-Hexyl (The Winner):** Provided the ultimate performance. The electron-rich phenyl ring of the stationary phase engages in strong π - π stacking with the electron-deficient 5-fluorophenyl ring of the analyte. The rigid, planar nature of the Phenyl-Hexyl phase provides superior shape selectivity, easily discriminating between the E and Z oxime spatial configurations, yielding a massive resolution of 4.5.



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Caption: Intermolecular interactions dictating the retention and peak shape of CAS 84162-97-0.

Optimized Experimental Protocol

The following self-validating methodology utilizes the Phenyl-Hexyl column to ensure robust quantification, adhering to the for analytical procedure validation.

Materials & Reagents

- Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 μm particle size.
- Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.0 ± 0.05 using Glacial Acetic Acid. (Note: Precise pH control is critical to suppress phenolic ionization).
- Mobile Phase B: 100% Acetonitrile (LC-MS grade).
- Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions

- Flow Rate: 1.0 mL/min

- Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
- Detection: UV at 260 nm^[4] (Optimal absorbance for the fluorophenyl-methanone oxime chromophore).
- Injection Volume: 10 µL

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	80	20
2.0	80	20
12.0	40	60
15.0	20	80
15.1	80	20
20.0	80	20

System Suitability Test (SST)

To ensure the system is self-validating before analyzing unknown samples, inject a System Suitability Solution containing 10 µg/mL of CAS 84162-97-0 (E-isomer) spiked with 1 µg/mL of the Z-isomer.

- Acceptance Criteria:
 - Resolution (Rs) between E and Z isomers must be ≥ 2.5 .
 - USP Tailing Factor (Tf) for the CAS 84162-97-0 peak must be ≤ 1.5 ^[3].
 - Relative Standard Deviation (RSD) of peak area for 5 replicate injections $\leq 2.0\%$ ^[4].

References

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URL:[[Link](#)]

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- To cite this document: BenchChem. [HPLC Method Development for Purity Analysis of CAS 84162-97-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3155032/docs#hplc-method-development-for-purity-analysis-of-cas-84162-97-0>]

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